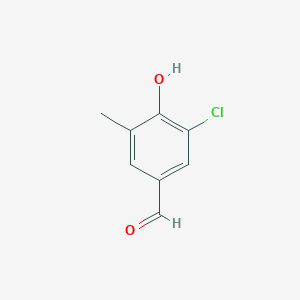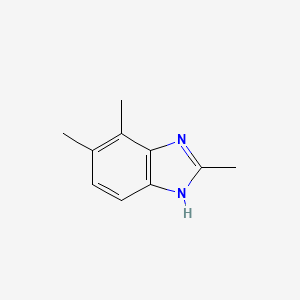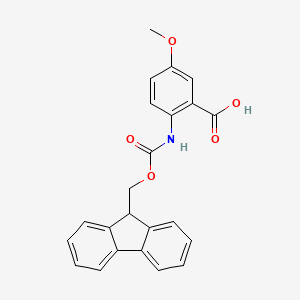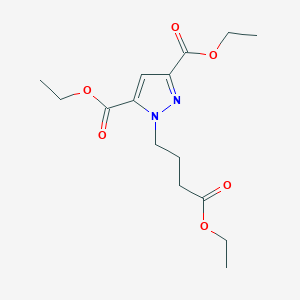
3-Chloro-4-hydroxy-5-methylbenzaldehyde
Übersicht
Beschreibung
3-Chloro-4-hydroxy-5-methylbenzaldehyde is a chlorinated benzaldehyde derivative with a hydroxy group and a methyl group as substituents on the aromatic ring. While the specific compound is not directly studied in the provided papers, related chlorinated hydroxybenzaldehydes have been analyzed, which can offer insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of chlorinated benzaldehydes is not directly addressed in the provided papers for the specific compound of interest. However, the synthesis of related compounds, such as the one described in paper , involves oxidation and hydrolysis steps, which are common in the synthesis of benzaldehyde derivatives. The synthesis of a complex involving 3-hydroxy-4-methoxybenzaldehyde is reported in paper , indicating that solid-state reactions can be employed for the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of chlorinated hydroxybenzaldehydes has been studied using various spectroscopic techniques. For instance, paper discusses the use of NMR spectroscopy to study chlorinated dihydroxybenzaldehydes, which can provide valuable information about the electronic environment of the substituents and the overall molecular structure. The crystal structure of a related compound is reported in paper , where X-ray diffraction (XRD) was used to determine the atomic packing in the crystal.
Chemical Reactions Analysis
The chemical reactivity of chlorinated hydroxybenzaldehydes can be inferred from the studies on related compounds. Paper discusses the hydrogen bonding and dimerization behavior of chlorinated hydroxybenzaldehydes, which are important aspects of their chemical reactivity. The formation of hydrogen bonds can significantly affect the vibrational modes and stability of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated hydroxybenzaldehydes are influenced by the substituents on the aromatic ring. Paper provides insights into the retention behavior of various chlorinated hydroxybenzaldehydes during gas-liquid chromatography, which is related to their volatility and interaction with the stationary phase. The physicochemical properties of a binary organic complex involving a related compound are detailed in paper , including heat of fusion, entropy of fusion, and refractive index, which are indicative of the compound's thermal and optical properties.
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
Research by Korhonen and Knuutinen (1984) explored the separation of chlorinated 4-hydroxybenzaldehydes, including 3-Chloro-4-hydroxy-5-methylbenzaldehyde, using a non-polar SE-30 capillary column. This study is significant for understanding the retention behavior and separation of such compounds in chromatographic analyses (Korhonen & Knuutinen, 1984).
Synthesis of Chalcone Derivatives
Rijal, Haryadi, and Anwar (2022) conducted a study on the synthesis of chalcone derivatives from halogenated vanillin, including 3-chloro-4-hydroxy-5-methylbenzaldehyde. The research evaluated the antioxidant activity of these synthesized compounds, highlighting their potential in antioxidant applications (Rijal, Haryadi, & Anwar, 2022).
Schiff-base Macrocycle Complexes
Chen, Zhang, Jin, and Huang (2014) investigated the preparation of Schiff-base macrocyclic complexes using derivatives similar to 3-Chloro-4-hydroxy-5-methylbenzaldehyde. This study offers insights into the structural and spectral characteristics of these complexes, which are useful in various chemical and material science fields (Chen, Zhang, Jin, & Huang, 2014).
Anaerobic Transformation by Bacteria
Neilson, Allard, Hynning, and Remberger (1988) examined the anaerobic transformation of halogenated aromatic aldehydes by bacteria. The study provides valuable information on the biodegradation and environmental fate of compounds like 3-Chloro-4-hydroxy-5-methylbenzaldehyde (Neilson, Allard, Hynning, & Remberger, 1988).
Fluorescent
pH SensorSaha, Dhara, Chattopadhyay, and colleagues (2011) developed a compound structurally related to 3-Chloro-4-hydroxy-5-methylbenzaldehyde, which acted as a highly selective fluorescent pH sensor. This research is significant for biological and chemical sensing applications (Saha, Dhara, Chattopadhyay, et al., 2011).
Optical Resolution of Racemic Mixtures
Buravlev, Chukicheva, Churakov, and Kutchin (2012) conducted a study on the optical resolution of racemic 4-hydroxy-3-isobornyl-5-methylbenzaldehyde, a compound structurally similar to 3-Chloro-4-hydroxy-5-methylbenzaldehyde. This research is relevant for understanding the chiral resolution of complex molecules (Buravlev, Chukicheva, Churakov, & Kutchin, 2012).
Synthesis of Copper(II) Complexes
Halcrow, Chia, Liu, McInnes, Yellowlees, Mabbs, Scowen, Mcpartlin, and Davies (1999) synthesized copper(II) complexes using derivatives including 2-hydroxy-5-methyl-3-methylsulfanylbenzaldehyde, which is structurally related to 3-Chloro-4-hydroxy-5-methylbenzaldehyde. These complexes serve as models for radical copper oxidases, contributing to the understanding of enzyme mimicry (Halcrow et al., 1999).
Fire Retardant and Liquid Crystalline Molecules
Jamain, Khairuddean, and Guan-Seng (2020) explored the synthesis of fire retardant and liquid crystalline molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, utilizing compounds similar to 3-Chloro-4-hydroxy-5-methylbenzaldehyde. This research is crucial for developing new materials with enhanced fire retardant properties (Jamain, Khairuddean, & Guan-Seng, 2020).
Eigenschaften
IUPAC Name |
3-chloro-4-hydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWGXFOKGNJAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627373 | |
| Record name | 3-Chloro-4-hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxy-5-methylbenzaldehyde | |
CAS RN |
107356-10-5 | |
| Record name | 3-Chloro-4-hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)
![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)




![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)